molecular formula C9H15NO2 B13770103 ethyl N-(3-methylpent-1-yn-3-yl)carbamate CAS No. 6970-81-6

ethyl N-(3-methylpent-1-yn-3-yl)carbamate

Cat. No.: B13770103
CAS No.: 6970-81-6
M. Wt: 169.22 g/mol
InChI Key: JPUVKBJUXLQNNT-UHFFFAOYSA-N
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Description

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate is a chemical compound with the molecular formula C9H15NO2. It is known for its unique structure, which includes an ethyl carbamate group attached to a 3-methylpent-1-yn-3-yl moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-methylpent-1-yn-3-yl)carbamate typically involves the reaction of 3-methylpent-1-yn-3-ol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-(3-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyn-3-ol: A structurally related compound used in similar applications.

    Ethyl carbamate: Shares the carbamate functional group but differs in the attached moiety

Uniqueness

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

6970-81-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl N-(3-methylpent-1-yn-3-yl)carbamate

InChI

InChI=1S/C9H15NO2/c1-5-9(4,6-2)10-8(11)12-7-3/h1H,6-7H2,2-4H3,(H,10,11)

InChI Key

JPUVKBJUXLQNNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)OCC

Origin of Product

United States

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